Acetamide, N-tetrahydrofurfuryl-2-phenyl-
Description
Acetamide, N-tetrahydrofurfuryl-2-phenyl- (CAS: 125-134-4) is a synthetic acetamide derivative characterized by a phenyl group at the 2-position of the acetamide backbone and a tetrahydrofurfuryl moiety attached to the nitrogen atom. The tetrahydrofurfuryl group introduces a cyclic ether structure, enhancing molecular rigidity and influencing hydrogen-bonding interactions. This compound has a moderate lipophilicity, as indicated by its experimental octanol-water partition coefficient (LogP) of 1.524 .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h1-3,5-6,12H,4,7-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRRFYMIFNCWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-tetrahydrofurfuryl-2-phenyl- typically involves the reaction of tetrahydrofurfurylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-tetrahydrofurfuryl-2-phenyl- can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-tetrahydrofurfuryl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl or tetrahydrofurfuryl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Acetamide, N-tetrahydrofurfuryl-2-phenyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms .
Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, Acetamide, N-tetrahydrofurfuryl-2-phenyl- is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of Acetamide, N-tetrahydrofurfuryl-2-phenyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 2-Phenyl-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide (CAS: MFCD00619888)
- Structure : Differs by the addition of a trichloroethylamine substituent.
b) 2-(2-Methoxyphenoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide (CAS: 881755-88-0)
- Structure: Contains a methoxyphenoxy group and a tetrahydrofurfurylmethoxy-phenyl substituent.
- Properties : Higher molecular weight (357.4 g/mol) and additional ether linkages may improve solubility in polar solvents compared to the target compound .
c) N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide
Physicochemical Properties
| Compound Name | LogP | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Acetamide, N-tetrahydrofurfuryl-2-phenyl- | 1.524 | Not reported | Phenyl, tetrahydrofurfuryl |
| Alachlor | ~3.62 | 269.76 g/mol | Chloro, methoxymethyl, ethyl |
| 2-(2-Methoxyphenoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide | ~2.5* | 357.4 g/mol | Methoxyphenoxy, tetrahydrofurfurylmethoxy |
| N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide | Not reported | ~280 g/mol* | Pyrrole, hydroxymethyl |
*Estimated based on structural analogs.
- Hydrogen Bonding: The tetrahydrofurfuryl group’s oxygen atom can act as a hydrogen-bond acceptor, a feature shared with the methoxyphenoxy analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
